molecular formula C13H14N2O4S B1298964 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid CAS No. 436086-78-1

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid

Cat. No. B1298964
M. Wt: 294.33 g/mol
InChI Key: MVBYUSBQMSXPKK-UHFFFAOYSA-N
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Description

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid is a compound that can be associated with benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science. Although the provided papers do not directly discuss 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid, they do provide insights into related compounds and their properties. For instance, the benzothiazole analogue mentioned in paper is suitable for sensing zinc cations and exhibits pH-sensitive fluorescence properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the cyclization of ortho-amino thiophenols with various reagents. The provided papers do not detail the synthesis of the specific compound but do mention a two-step procedure for the synthesis of a related benzothiazole analogue . This process may involve initial halogenation followed by a cyclization step to form the benzothiazole core, which can then be further modified to introduce additional functional groups such as methoxy or carboxylic acid moieties.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The methoxy group in 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid would be expected to influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets. The carbamoyl and butyric acid groups would introduce additional sites for potential chemical reactions or interactions with enzymes and receptors.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and coordination with metal cations. The benzothiazole analogue mentioned in paper is capable of sensing zinc cations, which suggests that it can form complexes with metals. This property could be relevant to the chemical behavior of 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid, particularly in biological systems where metal ion interactions are crucial.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by their functional groups. The presence of a methoxy group can affect the compound's solubility, boiling point, and melting point. The carboxylic acid moiety in 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid would contribute to the compound's acidity and could also enable it to participate in hydrogen bonding and other intermolecular interactions. The fluorescent properties of related benzothiazole compounds, as mentioned in paper , suggest that 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid may also exhibit fluorescence, which could be useful in analytical applications.

Scientific Research Applications

Synthesis and Derivative Formation

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid and its derivatives are prominently used in synthetic chemistry, particularly in the formation of various pyridine and benzothiazole derivatives. Patel et al. (2007, 2009, 2011) describe the synthesis of various compounds using 2-amino substituted benzothiazoles and their antimicrobial activities. These studies highlight the compound's utility in generating a range of derivatives with potential applications in medicinal chemistry, especially in antimicrobial therapy Patel, Agravat, & Shaikh, 2011 Patel & Agravat, 2007 Patel & Agravat, 2009.

Antimicrobial Studies

Research by Gupta (2018) and others delves into the antimicrobial properties of methoxy substituted benzothiazole derivatives. These compounds, including the 4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid derivatives, exhibit significant activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents Gupta, 2018.

Liquid Crystal Synthesis

The compound and its derivatives find applications in the synthesis of liquid crystals. Ha et al. (2009, 2010) have synthesized new liquid crystals with a benzothiazole core and studied their mesomorphic properties. The findings suggest these materials' potential applications in display technology and other fields requiring controlled liquid crystal behaviors Ha et al., 2009 Ha et al., 2010.

Biological Activity Studies

The compound is also a precursor in synthesizing various biologically active derivatives. For instance, Patel and Shaikh (2010) and Verma et al. (2014) have synthesized derivatives that have been evaluated for their antimicrobial, anti-inflammatory, and analgesic activities. These studies underscore the compound's versatility as a precursor for synthesizing biologically active molecules Patel & Shaikh, 2010 Verma, Martin, & Singh, 2014.

properties

IUPAC Name

5-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-19-8-5-6-9-10(7-8)20-13(14-9)15-11(16)3-2-4-12(17)18/h5-7H,2-4H2,1H3,(H,17,18)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBYUSBQMSXPKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357203
Record name 5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methoxy-benzothiazol-2-ylcarbamoyl)-butyric acid

CAS RN

436086-78-1
Record name 5-[(6-Methoxy-2-benzothiazolyl)amino]-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436086-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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